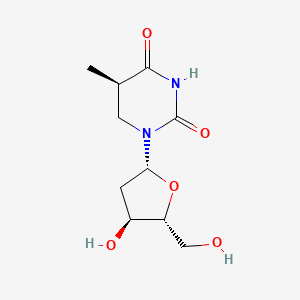
Thymidine, 5,6-dihydro-, (5R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thymidine, 5,6-dihydro-, (5R)- is a derivative of thymidine, a nucleoside component of DNA. This compound is characterized by the reduction of the double bond between the 5th and 6th carbon atoms in the thymidine molecule, resulting in a dihydro form. The (5R) designation indicates the specific stereochemistry of the molecule, which is crucial for its biological activity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thymidine, 5,6-dihydro-, (5R)- can be achieved through various methods. One common approach involves the reduction of thymidine using hydrogenation techniques. For instance, thymidine can be reacted with hydrogen in the presence of a palladium catalyst to yield the dihydro derivative . Another method involves the use of zinc powder in acetic acid to reduce 5-azapyrimidine nucleosides to their respective 5,6-dihydro derivatives .
Industrial Production Methods: Industrial production of Thymidine, 5,6-dihydro-, (5R)- typically involves large-scale hydrogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced catalytic systems to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: Thymidine, 5,6-dihydro-, (5R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 5,6-dihydroxy derivatives.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 5th and 6th carbon positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas with palladium or platinum catalysts is commonly used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products:
Oxidation: 5,6-dihydroxy-5,6-dihydrothymidine.
Reduction: Fully saturated thymidine derivatives.
Substitution: Various substituted thymidine derivatives depending on the nucleophile used.
Scientific Research Applications
Thymidine, 5,6-dihydro-, (5R)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other nucleoside analogs.
Biology: Studied for its role in DNA repair and replication processes.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the production of nucleoside-based pharmaceuticals and diagnostic reagents.
Mechanism of Action
The mechanism of action of Thymidine, 5,6-dihydro-, (5R)- involves its incorporation into DNA, where it can interfere with DNA replication and repair processes. The compound targets thymidylate synthase and thymidine kinase, enzymes crucial for DNA synthesis . By inhibiting these enzymes, the compound can disrupt the proliferation of rapidly dividing cells, making it a potential candidate for anticancer and antiviral therapies.
Comparison with Similar Compounds
Thymidine: The parent compound, which lacks the dihydro modification.
5,6-Dihydro-5-hydroxythymidine: Another derivative with a hydroxyl group at the 5th position.
5-Bromo-6-methoxy-5,6-dihydrothymidine: A brominated and methoxylated derivative with spermicidal and anti-HIV properties.
Uniqueness: Thymidine, 5,6-dihydro-, (5R)- is unique due to its specific stereochemistry and the presence of the dihydro modification. This structural difference imparts distinct biological activities and interactions compared to its analogs. Its ability to inhibit key enzymes involved in DNA synthesis and repair highlights its potential as a therapeutic agent.
Properties
CAS No. |
78216-59-8 |
|---|---|
Molecular Formula |
C10H16N2O5 |
Molecular Weight |
244.24 g/mol |
IUPAC Name |
(5R)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C10H16N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h5-8,13-14H,2-4H2,1H3,(H,11,15,16)/t5-,6+,7-,8-/m1/s1 |
InChI Key |
FEYHMSUYKIMUAL-ULAWRXDQSA-N |
Isomeric SMILES |
C[C@@H]1CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O |
Canonical SMILES |
CC1CN(C(=O)NC1=O)C2CC(C(O2)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propanedioic acid, [(4-hydroxyphenyl)methyl]-, diethyl ester](/img/structure/B14441994.png)
![1-(Chloromethyl)-2-{[4-(chloromethyl)phenyl]methyl}benzene](/img/structure/B14441998.png)
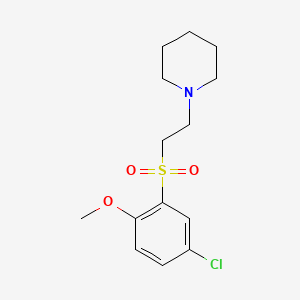
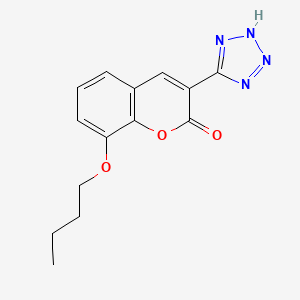
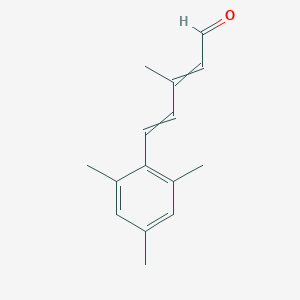
![(3aR,8bS)-2,3,3a,4-Tetrahydrocyclopenta[b]indol-8b(1H)-ol](/img/structure/B14442030.png)
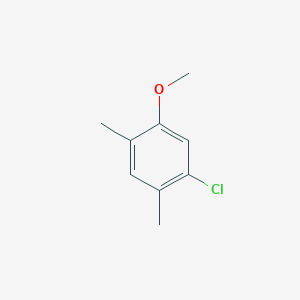
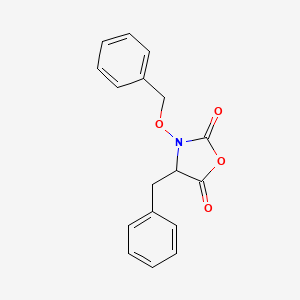
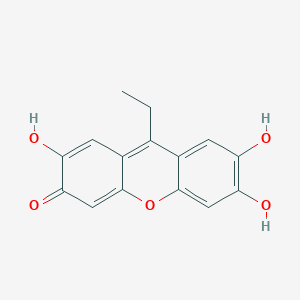
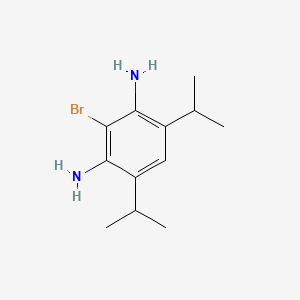
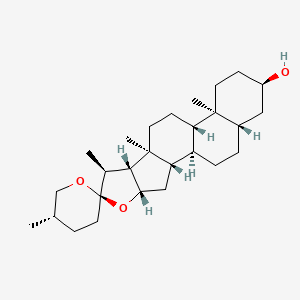

![3,3'-[1,2-Phenylenebis(oxy)]di(propan-1-ol)](/img/structure/B14442063.png)

